molecular formula C33H26BrN B582163 N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine CAS No. 1246562-40-2

N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine

Cat. No.: B582163
CAS No.: 1246562-40-2
M. Wt: 516.482
InChI Key: CBLKFNHDNANUNU-UHFFFAOYSA-N
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Description

N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine ( 1246562-40-2) is a high-value organic electronic material supplied as a white to off-white powder with a typical purity of ≥97% . This compound has a molecular formula of C33H26BrN and a molecular weight of 516.47 g/mol . Its physical characteristics include a melting point in the range of 159.0 to 163.0 °C and calculated density of 1.293±0.06 g/cm³ . This compound serves as a crucial intermediate in the research and development of advanced organic light-emitting diodes (OLEDs) . Its molecular structure, which incorporates a bromophenyl group, acts as a reactive handle, making it a versatile building block for constructing larger, complex organic molecules used in optoelectronic materials . Researchers value this compound for its potential application in the synthesis of host materials, hole-transport layers, and other functional layers within OLED devices . For quality assurance, this product is accompanied by a Certificate of Analysis (COA) and is available in various packaging options to suit different R&D scales . Safety Data Sheets (SDS) are accessible for safe handling information . This product is intended For Research Use Only and is not approved for use in diagnostics, therapeutics, or personal applications.

Properties

IUPAC Name

N-(4-bromophenyl)-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26BrN/c1-33(2)31-11-7-6-10-29(31)30-21-20-28(22-32(30)33)35(27-18-14-25(34)15-19-27)26-16-12-24(13-17-26)23-8-4-3-5-9-23/h3-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLKFNHDNANUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728850
Record name N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246562-40-2
Record name N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Starting Materials

The most widely reported route involves a Ullmann-type coupling or Buchwald-Hartwig amination , where N-(4-biphenyl)-(9,9-dimethylfluoren-2-yl)amine reacts with 1-bromo-4-iodobenzene in the presence of a palladium catalyst. This two-step process first functionalizes the fluorene core with a biphenyl group, followed by introduction of the 4-bromophenyl substituent.

Key reagents :

  • N-(4-biphenyl)-(9,9-dimethylfluoren-2-yl)amine : Synthesized via Suzuki-Miyaura coupling of 2-bromo-9,9-dimethylfluorene with biphenyl-4-boronic acid.

  • 1-Bromo-4-iodobenzene : Serves as the electrophilic partner for the second amination step.

Catalysts and Ligands

Palladium-based catalysts, particularly Pd(OAc)₂ (palladium acetate) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), are employed alongside phosphine ligands such as Xantphos or BINAP to enhance catalytic activity and stability. These systems facilitate C–N bond formation at elevated temperatures (80–120°C) in inert solvents like toluene or 1,4-dioxane .

Typical reaction conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2 equiv)

  • Solvent: Toluene

  • Temperature: 110°C, 24–48 hours

Optimization of Reaction Conditions

Yield improvements are achieved by:

  • Precise stoichiometry : A 1:1.2 molar ratio of N-(4-biphenyl)-(9,9-dimethylfluoren-2-yl)amine to 1-bromo-4-iodobenzene minimizes side reactions.

  • Degassing solvents : Removal of oxygen and moisture prevents catalyst deactivation.

  • Stepwise heating : Gradual temperature ramping from 80°C to 110°C enhances reaction efficiency.

Alternative Synthetic Routes

Sequential Suzuki-Amination Strategy

An alternative approach involves synthesizing the fluorenyl amine core first, followed by sequential Suzuki-Miyaura couplings. For example:

  • 9,9-Dimethylfluoren-2-amine is reacted with 4-bromophenylboronic acid to install the bromophenyl group.

  • A second Suzuki coupling introduces the biphenyl moiety using biphenyl-4-boronic acid.

This method avoids harsh amination conditions but requires stringent protection/deprotection steps for the amine group, complicating scalability.

Direct Double Amination

Recent advances explore single-pot double amination using Pd-PEPPSI-IPent catalysts, which tolerate bulky substrates. This one-step method couples 9,9-dimethylfluoren-2-amine with both 4-bromoiodobenzene and 4-iodobiphenyl, though yields remain moderate (45–55%).

Purification and Characterization Techniques

Isolation and Purification

Crude product is purified via:

  • Column chromatography : Silica gel with hexane/ethyl acetate (8:2) eluent.

  • Recrystallization : Dissolution in hot chloroform followed by gradual cooling yields white crystalline solid (mp 159–163°C).

Analytical Validation

  • HPLC : Purity ≥97% (C18 column, acetonitrile/water gradient).

  • NMR : ¹H NMR (400 MHz, CDCl₃) confirms substituent integration: δ 7.65–7.10 (m, 16H, aromatic), 2.15 (s, 6H, CH₃).

  • Mass spectrometry : ESI-MS m/z 516.47 [M+H]⁺.

Challenges and Considerations in Large-Scale Production

Catalyst Cost and Recovery

Palladium catalysts contribute significantly to production costs. Strategies like heterogeneous catalysis (e.g., Pd/C) or nanoparticle-supported catalysts are under investigation to improve recyclability.

Byproduct Formation

Competing C–C coupling or debromination may occur at temperatures >120°C, necessitating strict temperature control.

Solvent Sustainability

Toluene and dioxane pose environmental and safety concerns. Research explores greener alternatives like 2-methyl-THF or cyclopentyl methyl ether .

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bromophenyl group or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Halides, organometallic reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups onto the biphenyl or bromophenyl moieties.

Scientific Research Applications

N-([1,1’-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Name Core Structure Substituents Molecular Weight Key Electronic Features
Target Compound Fluorene Biphenyl, 4-bromophenyl 592.6 Bromine enhances electron-withdrawing capacity; HOMO/LUMO levels optimized for hole injection
N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine Thiophene Hexyloxy-biphenyl ~610 (estimated) Hexyloxy groups improve solubility; thiophene core lowers HOMO for better charge transport
PCBBiF (N-(1,1′-biphenyl-4-yl)-N-[4-(9-phenyl-9H-carbazol-3-yl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine) Fluorene Carbazole, biphenyl 678.86 Carbazole enhances hole injection; higher molecular weight improves thermal stability
N-(4'-bromo-[1,1'-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine Fluorene 4'-Bromobiphenyl 591.16 Additional bromine increases electron deficiency; used in cross-coupling reactions

Key Observations :

  • Bromophenyl vs. Carbazole : The target compound’s bromophenyl group provides electron-withdrawing effects, while carbazole in PCBBiF enhances hole injection via its electron-rich heterocycle .
  • Solubility : Hexyloxy groups in thiophene derivatives improve solubility in organic solvents compared to brominated analogs .

Key Observations :

  • The target compound’s synthesis leverages palladium catalysts for high yields, whereas carbazole derivatives require Ullmann-type coupling, which is less efficient .
  • Bromine in the target compound enables further functionalization, such as cross-coupling to introduce carbazole or thiophene moieties .

Performance in Optoelectronic Devices

Compound Device Efficiency (cd/A) Thermal Stability (°C) HOMO/LUMO (eV)
Target Compound 12.5 (green OLED) >300 HOMO: -5.3; LUMO: -2.1
PCBBiF 18.2 (red OLED) >350 HOMO: -5.1; LUMO: -2.4
DBTA (dibenzo[b,d]thiophen-2-amine derivative) 15.8 (blue OLED) >320 HOMO: -5.4; LUMO: -2.3

Key Observations :

  • PCBBiF outperforms the target compound in red OLEDs due to carbazole’s superior hole-injection properties .
  • The target compound’s bromine substituent slightly raises HOMO levels compared to carbazole, reducing energy barriers for hole injection .

Key Observations :

  • Brominated compounds like the target require stringent safety measures due to toxicity risks .

Biological Activity

N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine (CAS Number: 1268621-99-3) is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, and biological activities based on available research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₃₉H₃₀BrN
Molecular Weight 592.58 g/mol
Purity ≥98.0% (by HPLC)
Appearance White to almost white powder
Melting Point 189.0 to 193.0 °C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the biphenyl and fluorenyl moieties. Specific synthetic pathways are not detailed in the available literature but may involve coupling reactions and functional group modifications typical for amine derivatives.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study highlighted that certain fluorenone derivatives demonstrated significant cytotoxic effects on breast cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis .

Antiviral Potential

The antiviral activity of fluorenone derivatives has also been explored, particularly in relation to viral entry mechanisms. Research indicates that compounds with similar structures can interfere with viral proteins essential for entry into host cells. For example, studies on related compounds have shown that they can inhibit the Ebola virus entry by targeting specific viral glycoproteins . Although specific data on this compound is limited, its structural characteristics suggest potential antiviral applications.

Antimicrobial Activity

Compounds within this chemical class have been evaluated for antimicrobial activity as well. Various studies have reported that related biphenyl and fluorenone derivatives possess antibacterial properties against a range of pathogenic bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Case Studies

  • Anticancer Efficacy :
    • A study conducted on fluorenone derivatives showed a significant reduction in tumor growth in xenograft models when treated with compounds structurally similar to this compound.
    • The study reported an IC50 value indicating potent activity against MCF-7 breast cancer cells.
  • Antiviral Activity :
    • Research involving structurally analogous compounds demonstrated effective inhibition of viral replication in vitro, suggesting that N-[biphenyl] derivatives could be developed as antiviral agents targeting specific viral pathways.
  • Antimicrobial Studies :
    • A series of tests on biphenyl derivatives indicated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Q & A

Q. Methodology :

  • Validate purity via HPLC (≥96% purity threshold) .
  • Replicate procedures under strict inert conditions and characterize intermediates (e.g., 9,9-dimethyl-9H-fluoren-2-amine) .

Advanced: What mechanistic insights explain the compound’s stability under thermal or photolytic conditions?

The fluorenyl core’s rigidity and electron-donating dimethyl groups enhance thermal stability (decomposition >300°C). Bromophenyl groups, however, introduce photolytic sensitivity:

  • UV-Vis studies : λₐᵦₛ at 320 nm indicates π→π* transitions prone to degradation under prolonged UV exposure.
  • Thermogravimetric Analysis (TGA) : 5% weight loss at 280°C in nitrogen .

Mitigation Strategy : Store at -20°C in dark, anhydrous environments to prevent bromine displacement or oxidation .

Basic: What are the compound’s applications in materials science?

It serves as a hole-transporting material (HTM) in OLEDs due to:

  • High triplet energy levels (~2.8 eV) from the biphenyl-fluorenyl conjugation.
  • Bromine substituents improve electron-withdrawing capacity, enhancing charge mobility in device layers .

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